molecular formula C20H32OS B594334 2β,3β-Epithio-17α-methyl-5α-androstan-17β-ol CAS No. 7676-16-6

2β,3β-Epithio-17α-methyl-5α-androstan-17β-ol

Cat. No. B594334
CAS RN: 7676-16-6
M. Wt: 320.535
InChI Key: UPLPHRJJTCUQAY-GFMVVGOFSA-N
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Description

“2β,3β-Epithio-17α-methyl-5α-androstan-17β-ol” is an analytical reference standard for a probable ingredient of Methyl Epitiostanol . It has a molecular formula of C20H32OS and a molecular weight of 320.53 .


Molecular Structure Analysis

The molecular structure of “2β,3β-Epithio-17α-methyl-5α-androstan-17β-ol” is derived from androstane, a steroid with a 3-hydroxyl group and a 17-keto group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2β,3β-Epithio-17α-methyl-5α-androstan-17β-ol” include a molecular formula of C20H32OS and a molecular weight of 320.53 .

Scientific Research Applications

Metabolism Studies

  • Hemapolin, containing 2α,3α-epithio-17α-methyl-5α-androstan-17β-ol, was studied for its metabolism in thoroughbred horses. This research highlights the metabolic pathways and resulting metabolites, relevant for doping detection in equine sports (Waller et al., 2020).

Steroid Synthesis and Antimicrobial Properties

  • Research on the synthesis of amidinoazaandrostanes and guanidinoazaandrostanes, involving intermediates like 17α-methyl-4-aza-5α-androstan-17β-ol, demonstrated antimicrobial activity against Saccharomyces cerevisiae. This suggests potential applications in developing new antimicrobial agents (Doorenbos & Kim, 1974).

Biochemical Assays

  • The compound was included in a study analyzing non-ketoic steroids for the presence of 17α-methyl-2,3-epithio-5α-androstane-17β-ol in dietary supplements. This research is essential for understanding the composition of such supplements and their potential biochemical effects (Okano et al., 2009).

Androgenic Activity Research

  • The relative androgenic potencies of various steroids, including 17α-methyl-5α-androstane-17β-ol, were evaluated in a chick's comb inunction assay. This research provides insights into the androgenic activities of different steroids and their potential applications (Dorfman & Kincl, 1964).

Safety And Hazards

As for safety and hazards, “2β,3β-Epithio-17α-methyl-5α-androstan-17β-ol” is a probable ingredient of Methyl Epitiostanol, and a permit is required for its use . It’s also worth noting that its related compound, 17α-Methyl-5α-androstan-17β-ol, is classified as a Schedule III controlled substance in the United States .

properties

CAS RN

7676-16-6

Product Name

2β,3β-Epithio-17α-methyl-5α-androstan-17β-ol

Molecular Formula

C20H32OS

Molecular Weight

320.535

InChI

InChI=1S/C20H32OS/c1-18-11-17-16(22-17)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)21/h12-17,21H,4-11H2,1-3H3/t12-,13+,14-,15-,16+,17-,18-,19-,20-/m0/s1

InChI Key

UPLPHRJJTCUQAY-GFMVVGOFSA-N

SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5C(C4)S5)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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